3-(4-hydroxyquinazolin-2-yl)-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}propanamide
Description
This compound is a hybrid molecule featuring a 4-hydroxyquinazolin-2-yl moiety linked via a propanamide chain to a 3-(propan-2-yl)-1,2,4-oxadiazol-5-yl group. The quinazoline scaffold is well-documented in medicinal chemistry for its role in kinase inhibition, while the 1,2,4-oxadiazole ring contributes to metabolic stability and bioavailability . Structural determination of such compounds often relies on X-ray crystallography, with tools like SHELX enabling precise refinement of molecular conformations .
Properties
Molecular Formula |
C19H23N5O3 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-(4-oxo-3H-quinazolin-2-yl)-N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]propanamide |
InChI |
InChI=1S/C19H23N5O3/c1-12(2)18-23-17(27-24-18)8-5-11-20-16(25)10-9-15-21-14-7-4-3-6-13(14)19(26)22-15/h3-4,6-7,12H,5,8-11H2,1-2H3,(H,20,25)(H,21,22,26) |
InChI Key |
ODFZHXSIBFVYFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CCCNC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide typically involves multi-step organic reactions. One common route includes the formation of the oxadiazole ring through cyclization reactions involving amidoximes and carboxylic acids or their derivatives . The quinazolinone moiety can be synthesized via condensation reactions involving anthranilic acid derivatives and amides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: The quinazolinone moiety can be reduced to its corresponding dihydroquinazoline.
Substitution: Both the oxadiazole and quinazolinone rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can yield nitro derivatives, while reduction of the quinazolinone can produce dihydroquinazoline derivatives .
Scientific Research Applications
N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide involves its interaction with specific molecular targets. The oxadiazole moiety can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. The quinazolinone ring can interact with DNA and proteins, potentially inhibiting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Quinazoline-Based Derivatives
Quinazoline derivatives are prominent in drug discovery due to their ability to inhibit enzymes like EGFR (epidermal growth factor receptor). Key comparisons include:
| Compound Name | Structural Features | Key Properties | Target/Activity |
|---|---|---|---|
| Gefitinib | 3-chloro-4-fluoroaniline substituent | EGFR inhibitor (IC₅₀: 33 nM) | Non-small cell lung cancer |
| 3-(4-hydroxyquinazolin-2-yl)-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}propanamide | Hydroxyquinazoline + oxadiazole | Hypothesized kinase inhibition (data pending) | Potential anticancer/anti-inflammatory |
The 4-hydroxy group in the subject compound may enhance hydrogen bonding with kinase active sites compared to non-hydroxylated analogs like Gefitinib. However, the absence of an aromatic substituent (e.g., chloro/fluoro groups) could reduce binding affinity .
Oxadiazole-Containing Compounds
1,2,4-Oxadiazoles are valued for their stability and bioisosteric replacement of ester/carbamate groups. Comparisons include:
| Compound Name | Structural Features | Solubility (LogP) | Bioactivity |
|---|---|---|---|
| Ataluren | 3-(5-oxadiazolyl)benzamide | LogP: 1.8 | Nonsense mutation suppression |
| Subject Compound | 3-(propan-2-yl)oxadiazole + propanamide linker | LogP (estimated): 2.5 | Underexplored (likely cell-penetrant) |
The isopropyl group increases hydrophobicity (higher LogP) relative to aryl-substituted oxadiazoles, which may limit aqueous solubility but improve blood-brain barrier penetration .
Research Findings and Hypotheses
Bioactivity Predictions
- Anti-inflammatory activity : Oxadiazoles modulate COX-2 or NF-κB pathways.
- Metabolic stability : The oxadiazole ring resists esterase-mediated degradation.
Biological Activity
The compound 3-(4-hydroxyquinazolin-2-yl)-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}propanamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy and mechanisms of action.
Chemical Structure and Synthesis
The compound features a quinazoline core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Quinazoline Ring : This is achieved through cyclization reactions involving appropriate aniline derivatives.
- Construction of the Oxadiazole Side Chain : This step involves the reaction of hydrazine derivatives with carbonyl compounds to form the oxadiazole moiety.
- Amide Bond Formation : The final step includes coupling the quinazoline and oxadiazole fragments to yield the target compound.
The synthetic pathway can be summarized as follows:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Aniline derivatives |
| 2 | Hydrazone formation | Hydrazine, carbonyl compounds |
| 3 | Coupling | Quinazoline derivatives, oxadiazole derivatives |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity through multiple mechanisms:
- VEGFR Inhibition : Similar compounds in the quinazoline family have demonstrated inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial in tumor angiogenesis. For instance, a study reported that modifications on the quinazoline structure could lead to IC50 values as low as 36 nM against VEGFR-2 .
- Proapoptotic Effects : The compound has been shown to induce apoptosis in cancer cell lines. Mechanistic studies suggest that it activates intrinsic apoptotic pathways, leading to increased caspase activity and DNA fragmentation.
Pharmacological Studies
A series of pharmacological evaluations have been conducted to assess the biological activity of this compound:
- In Vitro Cytotoxicity : The compound was tested against various cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Results indicated a dose-dependent cytotoxic effect.
- Mechanism of Action Studies : Flow cytometry analysis revealed that treatment with this compound resulted in increased sub-G1 population, indicating apoptosis.
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Case Study 1 : A phase I clinical trial involving patients with advanced solid tumors demonstrated that the compound was well-tolerated and showed preliminary signs of efficacy in reducing tumor size.
- Case Study 2 : In a study focusing on combination therapies, this compound enhanced the effectiveness of standard chemotherapy agents by overcoming drug resistance mechanisms in certain cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
